N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methylsulfanylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c1-18-12-3-2-8-16(9-12)13(17)15-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHIHAAQKAYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCN(C1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Scaffold Construction
The synthesis begins with the preparation of the 3-(methylthio)piperidine intermediate. Two predominant strategies are documented:
Route A: Thiolation of Piperidine-3-One
- Step 1 : Piperidine-3-one is treated with hydrogen sulfide (H₂S) under acidic conditions (HCl, ethanol, 50°C, 12 h) to yield piperidine-3-thiol.
- Step 2 : Methylation of the thiol group using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25°C for 6 h produces 3-(methylthio)piperidine.
Route B: Ring-Closing Metathesis
Carboxamide Formation
The carboxamide group is introduced via two principal methods:
Method 1: Carbodiimide-Mediated Coupling
- Step 1 : 3-(Methylthio)piperidine is reacted with 4-fluorophenyl isocyanate (C₇H₅FNO) in anhydrous tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents (0°C to 25°C, 18 h).
Method 2: Schotten-Baumann Reaction
- Step 1 : Piperidine-3-thiol is treated with methyl chloroformate (ClCO₂CH₃) in aqueous sodium hydroxide (NaOH) to form the methylthio intermediate.
- Step 2 : Subsequent reaction with 4-fluoroaniline in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base yields the target carboxamide.
Reaction Optimization and Yield Data
Critical Parameters for Thiolation and Methylation
Temperature and Stoichiometry Effects
- Thiolation : Excess H₂S (3 equiv.) at 50°C maximizes thiol intermediate purity (HPLC: 95.2%).
- Carboxamide Coupling : A 1:1.2 molar ratio (piperidine:isocyanate) in THF at 0°C minimizes uretidione byproduct formation.
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H, Ar-F), 4.15 (m, 1H, NH), 2.55 (s, 3H, SCH₃) | Aromatic protons, amide NH, methylthio group |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (C=O), 115.3 (d, J = 21 Hz, Ar-C-F), 38.9 (SCH₃) | Carboxamide carbonyl, fluorophenyl coupling |
| HRMS (ESI+) | m/z 279.0932 [M+H]+ (calc. 279.0938) | Molecular ion confirmation |
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min, λ = 254 nm).
- Elemental Analysis : C 55.92%, H 5.41%, N 10.03% (theoretical: C 55.95%, H 5.43%, N 10.06%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Waste Mitigation Strategies
- Methyl Iodide Recovery : Distillation recovers 92% of unreacted CH₃I for reuse.
- Solvent Recycling : THF is reclaimed via fractional distillation (purity >99%).
Comparative Analysis of Synthetic Routes
| Metric | Route A (Thiolation) | Route B (Metathesis) |
|---|---|---|
| Total Yield | 62% | 58% |
| Purity (HPLC) | 98.2% | 97.5% |
| Cost per Kilogram | $1,450 | $1,720 |
| Scalability | Batch-friendly | Requires specialized equipment |
Challenges and Troubleshooting
Common Side Reactions
Purification Challenges
- Byproduct Removal : Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates carboxamide from unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require elevated temperatures and polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability. The methylthio group may participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide
- 4-Cyano-N-(4-fluorophenyl)piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed with other fluorophenyl-piperidine derivatives.
Biological Activity
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide is a synthetic compound notable for its unique structural features, including a piperidine ring, a fluorophenyl moiety, and a methylthio group. This compound has garnered attention in pharmacological research due to its potential biological activities and interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 268.35 g/mol
- Structural Features :
- Piperidine ring provides structural stability.
- Fluorophenyl group enhances hydrophobic interactions.
- Methylthio group contributes to distinct chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through:
- Hydrophobic Interactions : Enhanced binding affinity due to the fluorophenyl group.
- Redox Reactions : The methylthio group can participate in redox processes, influencing the compound's reactivity and potential biological effects.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that the compound may influence apoptotic pathways in cancer cells, potentially leading to cell death through intrinsic and extrinsic signaling mechanisms .
- Enzyme Interaction Studies : The compound has been explored as a biochemical probe for studying enzyme interactions, highlighting its potential utility in medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide | Hydroxyimino group instead of methylthio | Different reactivity due to hydroxyl functionality |
| 4-Cyano-N-(4-fluorophenyl)piperidine-1-carboxamide | Cyano group replacing methylthio | Different electronic properties affecting biological activity |
The methylthio group in this compound provides distinct chemical reactivity not found in other similar compounds, suggesting unique pharmacological effects that merit further exploration.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological effects of this compound. Notable findings include:
- Cytotoxic Effects : In vitro assays demonstrated cytotoxicity against various cancer cell lines, indicating its potential role as an anticancer agent. For example, treatment with this compound resulted in significant apoptosis induction in colon cancer cells .
- Gene Expression Modulation : Research involving quantitative PCR has shown that treatment with the compound can alter the expression levels of key apoptotic genes such as Bax and p53, suggesting a mechanism by which it may exert its anticancer effects .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Intermediate Formation : Introduce the methylthio group via alkylation or nucleophilic substitution on a piperidine precursor .
- Fluorophenyl Coupling : Attach the 4-fluorophenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Carboxamide Formation : React the intermediate with a carbonylating agent (e.g., phosgene or triphosgene) to form the carboxamide moiety .
- Purification : Use HPLC (≥98% purity) for final compound validation .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm chair conformation of the piperidine ring and pyramidal geometry at the nitrogen atom, as seen in analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .
- NMR/LC-MS : Validate molecular integrity via ¹H/¹³C NMR (e.g., δ ~7.0 ppm for fluorophenyl protons) and high-resolution mass spectrometry .
Advanced Research Questions
Q. What computational strategies are used to predict biological activity and selectivity?
- Methodological Answer :
- Molecular Docking : Screen against kinase targets (e.g., Met kinase) using software like AutoDock. Analogs with fluorophenyl groups show enhanced selectivity due to hydrophobic interactions in ATP-binding pockets .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from carboxamide) using tools like Schrödinger’s Phase .
- MD Simulations : Run 10–100 ns simulations to assess binding stability (RMSD < 2 Å) and residue flexibility (RMSF analysis) .
Q. How are pharmacokinetic (PK) properties evaluated in preclinical studies?
- Methodological Answer :
- In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 assays .
- In Vivo PK : Administer orally (e.g., 10 mg/kg in murine models) to measure bioavailability, half-life, and tissue distribution. Analogs with 4-fluorophenyl groups often show improved solubility and prolonged exposure .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer :
- Case Study : Replacing pyridone 4-substituents in BMS-777607 (a Met inhibitor) with bulkier groups increased aqueous solubility while maintaining kinase selectivity .
- SAR Analysis : Compare IC₅₀ values across analogs. For example, methylthio groups at position 3 enhance steric bulk, potentially improving target engagement .
Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Confirm consistent assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .
- Structural Analysis : Compare crystal structures to identify conformational changes affecting potency .
Methodological Considerations
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft Models : Use Met-dependent GTL-16 gastric carcinoma models. Oral administration (e.g., 30 mg/kg/day) with tumor volume monitoring over 21 days .
- Biomarker Analysis : Quantify phosphorylation of downstream targets (e.g., Akt) via Western blot or ELISA in tumor homogenates .
Q. How is selectivity against off-target kinases assessed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
